molecular formula C11H14IN B7987097 (R)-1-Benzyl-3-iodo-pyrrolidine

(R)-1-Benzyl-3-iodo-pyrrolidine

Cat. No.: B7987097
M. Wt: 287.14 g/mol
InChI Key: XWXLLPYOPPIZGB-LLVKDONJSA-N
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Description

(R)-1-Benzyl-3-iodo-pyrrolidine (CAS 1354000-21-7) is a chiral iodinated pyrrolidine derivative with the molecular formula C11H14IN and a molecular weight of 287.14 . This compound serves as a versatile and valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. The pyrrolidine ring is a privileged scaffold in drug discovery, found in numerous biologically active compounds and FDA-approved therapeutics across various classes, including antihistamines, anticholinergics, and antihypertensives . More recently, new drugs featuring a pyrrolidine ring, such as daridorexant, pacritinib, and futibatinib, were approved by the FDA in 2022, underscoring the continued relevance of this structural motif . The iodine atom on the chiral pyrrolidine ring provides an excellent handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Negishi) and nucleophilic substitutions, enabling rapid diversification and the construction of more complex molecular architectures . The benzyl group at the 1-position offers additional opportunities for modification or can contribute to binding interactions in target molecules. This reagent is specifically designed for research applications in constructing potential pharmacologically active molecules. Its chiral nature makes it particularly useful for developing stereospecific compounds, such as spiro-heterocycles and pyrrolidine derivatives, which are common in natural products and are investigated for a wide spectrum of biological activities including antiviral, antimicrobial, and anticancer properties . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-1-benzyl-3-iodopyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14IN/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXLLPYOPPIZGB-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1I)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1I)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for R 1 Benzyl 3 Iodo Pyrrolidine

Stereoselective Synthesis Approaches

The primary challenge in synthesizing (R)-1-Benzyl-3-iodo-pyrrolidine lies in the precise control of the stereocenter at the C3 position. This is typically achieved by first synthesizing the corresponding (R)-1-Benzyl-3-hydroxypyrrolidine, which is then converted to the iodo-derivative. The stereochemistry is established during the formation of the hydroxyl group or the pyrrolidine (B122466) ring itself.

Asymmetric Induction Strategies in Pyrrolidine Synthesis

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, due to the influence of a chiral feature present in the substrate, reagent, or catalyst. While specific examples leading directly to this compound are not extensively documented under this specific terminology, the principles of asymmetric induction are fundamental to the other methods discussed herein. For instance, in the synthesis starting from a chiral precursor like L-malic acid, the inherent chirality of the starting material induces the desired stereochemistry in the final product.

Chiral Auxiliary-Mediated Routes to Enantiopure Pyrrolidine Derivatives

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereocenter has been set, the auxiliary is removed. While direct application of a chiral auxiliary for the synthesis of this compound is not prominently reported, related strategies for substituted pyrrolidines have been described. For example, pseudoephedrine has been employed as a versatile chiral auxiliary in the diastereoselective alkylation of amides, providing access to enantiomerically enriched carboxylic acids that can be precursors to chiral heterocycles. researchgate.net The general principle involves the attachment of an achiral substrate to the chiral auxiliary, performing a diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product.

Enantioselective Catalytic Methods for Ring Formation or Functionalization

Enantioselective catalysis is a powerful tool for the synthesis of chiral compounds. In the context of producing the precursor (R)-1-Benzyl-3-hydroxypyrrolidine, several catalytic methods have been explored.

One notable method is the asymmetric hydroboration of 1-benzyl-3-pyrroline. This reaction utilizes a chiral borane (B79455) reagent to introduce the hydroxyl group with high enantioselectivity. For instance, the use of an asymmetric borane reagent generated in situ from sodium borohydride, boron trifluoride etherate, and (+)-α-pinene has been shown to produce (S)-1-benzyl-3-hydroxypyrrolidine. googleapis.com By employing the enantiomer of the chiral source, (-)-α-pinene, the corresponding (R)-enantiomer can be accessed.

Another approach involves the enzymatic hydroxylation of N-benzylpyrrolidine. For example, the use of the microorganism Pseudomonas oleovorans GPo1 has been shown to yield (R)-N-benzyl-3-hydroxypyrrolidine, albeit with moderate enantiomeric excess. googleapis.com This biocatalytic approach offers a direct route to the desired enantiomer.

The following table summarizes a representative enantioselective catalytic synthesis of the precursor alcohol:

Reaction Catalyst/Reagent Substrate Product Enantiomeric Excess (ee) Reference
Asymmetric Hydroboration-Oxidation(-)-α-pinene, NaBH₄, BF₃·OEt₂1-Benzyl-3-pyrroline(R)-1-Benzyl-3-hydroxypyrrolidine>99% (after purification) googleapis.com
Enzymatic HydroxylationPseudomonas oleovorans GPo1N-Benzylpyrrolidine(R)-1-Benzyl-3-hydroxypyrrolidine52% googleapis.com

Diastereoselective Synthesis Routes from Chiral Precursors

Diastereoselective synthesis involves the formation of a specific diastereomer of a product. A key strategy to obtain (R)-1-Benzyl-3-hydroxypyrrolidine is through the stereoinversion of the readily available (S)-enantiomer. The Mitsunobu reaction is a powerful tool for achieving this inversion of stereochemistry at a secondary alcohol center.

In a typical procedure, (S)-1-Benzyl-3-hydroxypyrrolidine is treated with triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of a carboxylic acid like benzoic acid or acetic acid. This results in the formation of an intermediate ester with inverted stereochemistry at the C3 position. Subsequent hydrolysis of this ester affords the desired (R)-1-Benzyl-3-hydroxypyrrolidine. google.comscientific.net

The reaction proceeds with high stereoselectivity, providing a reliable route to the (R)-enantiomer from its more accessible (S)-counterpart.

Precursor Design and Derivatization Routes

The design and synthesis of suitable precursors are critical for the efficient construction of the target molecule. Chiral pool synthesis, which utilizes readily available enantiopure natural products as starting materials, is a common and effective strategy.

Synthesis from Chiral Pool Substrates

A well-established method for the synthesis of the precursor, (S)-1-benzyl-3-hydroxypyrrolidine, which can then be converted to the (R)-isomer, starts from L-malic acid, a naturally occurring and inexpensive chiral building block. google.comgoogle.comorganic-chemistry.org

The synthesis begins with the condensation of L-malic acid with benzylamine. This reaction can be carried out by heating the two reagents together, often without a solvent, to form (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. google.com This intermediate succinimide (B58015) derivative is then reduced to afford (S)-1-benzyl-3-hydroxypyrrolidine. A common reducing agent for this transformation is a sodium borohydride-iodine system in a solvent like tetrahydrofuran (B95107) (THF). google.com

The resulting (S)-1-benzyl-3-hydroxypyrrolidine can then be subjected to a Mitsunobu reaction, as described in section 2.1.4, to yield the desired (R)-enantiomer.

Finally, the conversion of the (R)-1-Benzyl-3-hydroxypyrrolidine to this compound is typically achieved through a nucleophilic substitution reaction. The Appel reaction, which uses triphenylphosphine and iodine (or another halogen source like carbon tetrachloride for chlorination), is a standard method for this transformation. The reaction proceeds with inversion of configuration, which is an important consideration if the stereochemistry at the hydroxyl-bearing carbon is to be retained in the iodo-product. However, since the goal is the iodo-derivative with the same (R)-configuration as the starting alcohol, methods that proceed with retention or a double inversion are also viable. A common method involves treating the alcohol with triphenylphosphine and iodine in a suitable solvent like dichloromethane (B109758) or acetonitrile (B52724).

The following table outlines the key steps in a typical synthesis from a chiral pool substrate:

Step Starting Material Reagents Intermediate/Product Reference
1L-Malic acid, BenzylamineHeat(S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione google.com
2(S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dioneNaBH₄, I₂ in THF(S)-1-Benzyl-3-hydroxypyrrolidine google.com
3(S)-1-Benzyl-3-hydroxypyrrolidinePPh₃, DEAD, Benzoic Acid(R)-1-Benzyl-3-benzoyloxypyrrolidine google.comscientific.net
4(R)-1-Benzyl-3-benzoyloxypyrrolidineBase (e.g., LiOH)(R)-1-Benzyl-3-hydroxypyrrolidine scientific.net
5(R)-1-Benzyl-3-hydroxypyrrolidinePPh₃, I₂This compound

Resolution-Based Preparation Methods for Enantiomeric Purity

Achieving high enantiomeric purity is critical for the synthesis of chiral molecules intended for biological applications. For this compound, the stereocenter at the C3 position must be established. This is typically accomplished by starting with an enantiomerically pure precursor, often obtained through the resolution of a racemic mixture.

A common precursor for the target molecule is (R)-N-benzyl-3-hydroxypyrrolidine. The racemic version of this alcohol can be synthesized, and then the enantiomers are separated. Classical resolution using chiral resolving agents is a well-established technique. For instance, racemic 3-pyrrolidinol (B147423) can be resolved by forming diastereomeric salts with an optically active acid. google.com One of the diastereomeric salts will preferentially crystallize from the solution, allowing for their separation. After separation, the desired enantiomer of the salt is treated with a base to liberate the free, optically pure amino alcohol.

Another powerful method for obtaining the desired (R)-enantiomer of N-benzyl-3-hydroxypyrrolidine involves a stereoinversion reaction, such as the Mitsunobu reaction, starting from the more readily available (S)-enantiomer. google.com For example, (S)-N-benzyl-3-hydroxypyrrolidine can be treated with a carboxylic acid (like benzoic acid) in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction proceeds with a complete inversion of stereochemistry at the hydroxyl-bearing carbon, yielding the (R)-ester. Subsequent hydrolysis of the ester provides the desired (R)-N-benzyl-3-hydroxypyrrolidine. google.com

The table below summarizes common resolving agents and methods applicable to pyrrolidine precursors.

PrecursorResolution MethodResolving AgentOutcome
(RS)-3-PyrrolidinolDiastereomeric Salt CrystallizationOptically Active N-benzoylglutamic acidSeparation of (R)- and (S)-3-pyrrolidinol
(RS)-N-benzyl-3-hydroxypyrrolidineDiastereomeric Salt Crystallization(R)-(-)-Mandelic Acid or other chiral acidsSeparation of diastereomeric salts
(S)-N-benzyl-3-hydroxypyrrolidineStereoinversionMitsunobu Reaction (e.g., with benzoic acid, PPh₃, DEAD)(R)-N-benzyl-3-hydroxypyrrolidine (via ester intermediate)

Iodine Atom Introduction Strategies

Once the enantiomerically pure precursor, (R)-1-benzyl-3-hydroxypyrrolidine, is obtained, the next crucial step is the introduction of the iodine atom at the C3 position. This transformation must be performed with high regioselectivity and, ideally, with predictable stereochemical control.

The most direct and regioselective method for converting (R)-1-benzyl-3-hydroxypyrrolidine to its corresponding iodide is through the substitution of the hydroxyl group. This approach ensures that the iodine atom is introduced specifically at the C3 position, avoiding unwanted reactions at other positions on the pyrrolidine ring or the benzyl (B1604629) group. The hydroxyl group is a poor leaving group, so it must first be activated. This activation is an inherent part of several iodination methods, such as the Appel reaction. Alternative methods involving direct C-H iodination are generally less suitable for this specific substrate due to the presence of multiple, more reactive C-H bonds and the need to preserve the stereochemistry at C3. rsc.org

Maintaining or inverting the stereochemistry at the C3 position is critical. Most methods for converting a secondary alcohol to an alkyl iodide proceed through an Sₙ2 (bimolecular nucleophilic substitution) mechanism, which results in a complete inversion of the stereocenter.

Starting with (R)-1-benzyl-3-hydroxypyrrolidine, an Sₙ2-type iodination will produce the (S)-1-benzyl-3-iodo-pyrrolidine. To obtain the target this compound, one must start with the opposite enantiomer of the alcohol, i.e., (S)-1-benzyl-3-hydroxypyrrolidine.

A common strategy involves a two-step process:

Sulfonylation: The hydroxyl group of (S)-1-benzyl-3-hydroxypyrrolidine is converted into a better leaving group, such as a tosylate, mesylate, or triflate, by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) or triethylamine. This step typically proceeds with retention of configuration.

Nucleophilic Substitution: The resulting sulfonate ester is then treated with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a polar aprotic solvent like acetone (B3395972) or DMF. This is known as the Finkelstein reaction, which proceeds via an Sₙ2 mechanism, leading to the inversion of the stereocenter and yielding the desired this compound.

The choice of reagents and reaction conditions is crucial for an efficient and clean conversion. The Appel reaction provides a one-pot method for the conversion of alcohols to iodides with inversion of configuration.

For the conversion of (S)-1-benzyl-3-hydroxypyrrolidine to this compound, the following reagents are commonly employed:

Reagent SystemReaction NameTypical ConditionsStereochemical Outcome
Triphenylphosphine (PPh₃), Iodine (I₂)Appel ReactionInert solvent (e.g., DCM, THF), room temperatureInversion
Triphenylphosphine (PPh₃), N-Iodosuccinimide (NIS)Appel-type ReactionInert solvent (e.g., DCM, THF)Inversion
Methanesulfonyl chloride (MsCl), then NaIFinkelstein Reaction1. Pyridine or Et₃N; 2. Acetone or DMFInversion
p-Toluenesulfonyl chloride (TsCl), then NaIFinkelstein Reaction1. Pyridine; 2. Acetone or DMFInversion

Hypervalent iodine reagents are also powerful tools in organic synthesis but are more commonly used for oxidations or the iodination of electron-rich systems rather than the direct conversion of a secondary alcohol to an iodide. nih.gov Reagents like N-Iodosuccinimide (NIS) can be used in conjunction with triphenylphosphine to achieve the desired transformation. tcichemicals.comrsc.org

Optimization of Reaction Parameters and Process Efficiency in Laboratory Scale

To ensure a high yield and purity of this compound on a laboratory scale, optimization of the reaction parameters for the key iodination step is essential.

For the Appel reaction , key parameters to optimize include:

Stoichiometry: Typically, a slight excess of triphenylphosphine and iodine (e.g., 1.1-1.5 equivalents of each) relative to the alcohol is used to drive the reaction to completion.

Solvent: Dichloromethane (DCM) and tetrahydrofuran (THF) are common solvents. The choice can affect reaction rates and the ease of workup.

Temperature: The reaction is often run at 0 °C to room temperature. Careful temperature control is necessary to minimize side reactions.

Workup: The primary byproduct is triphenylphosphine oxide, which can sometimes be challenging to remove completely. Purification is typically achieved by column chromatography.

For the two-step sulfonation/Finkelstein reaction , optimization involves:

Sulfonylation Step: Ensuring the complete conversion of the alcohol to the sulfonate ester is critical. This can be monitored by thin-layer chromatography (TLC). The choice of base and reaction temperature can influence the rate and prevent side reactions.

Finkelstein Step: The reaction is an equilibrium, but it can be driven to completion by using a solvent in which the iodide salt (e.g., NaI) is soluble, but the resulting sulfonate salt byproduct (e.g., sodium tosylate) is not, causing it to precipitate out of the solution (Le Châtelier's principle). Acetone is a classic solvent for this purpose. The reaction temperature can be elevated (reflux) to increase the rate of substitution.

Chemical Reactivity and Mechanistic Investigations of R 1 Benzyl 3 Iodo Pyrrolidine

Reactivity at the Carbon-Iodine Bond

The carbon-iodine bond in (R)-1-benzyl-3-iodo-pyrrolidine is the primary site of reactivity, enabling a variety of bond-forming reactions.

Nucleophilic Substitution Pathways (SN1, SN2, SN2') and Stereochemical Outcomes

Nucleophilic substitution reactions at the C-3 position of the pyrrolidine (B122466) ring can proceed through different mechanisms, each with distinct stereochemical consequences.

SN2 Pathway: The bimolecular nucleophilic substitution (SN2) reaction is a common pathway for the displacement of the iodide. This reaction involves a backside attack by the nucleophile, leading to a complete inversion of the stereochemistry at the C-3 carbon. utexas.edu For this compound, an SN2 reaction will result in the formation of the (S)-configured product. The transition state for this process is considered acyclic and non-aromatic. utexas.edu

SN1 Pathway: The unimolecular nucleophilic substitution (SN1) pathway proceeds through a carbocation intermediate. The initial departure of the iodide leaving group would form a planar carbocation at the C-3 position. Subsequent attack by a nucleophile can occur from either face of the carbocation, leading to a mixture of retention and inversion products, resulting in racemization. masterorganicchemistry.com

SN2' Pathway: While less common for this specific substrate, an SN2' reaction could theoretically occur if a suitable double bond were present adjacent to the C-I bond, which is not the case in the parent molecule.

The preferred pathway, SN1 or SN2, is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. Strong, unhindered nucleophiles and polar aprotic solvents favor the SN2 mechanism, while weak nucleophiles and polar protic solvents promote the SN1 pathway.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound serves as a valuable substrate for these transformations. libretexts.org These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the iodo-pyrrolidine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is a widely used method for forming C(sp³)–C(sp²) bonds. whiterose.ac.uk The reaction of this compound with an arylboronic acid would yield a 3-aryl-pyrrolidine derivative. The choice of ligands and reaction conditions can influence the efficiency and stereochemical outcome of the coupling. whiterose.ac.uk For instance, the coupling of benzyl (B1604629) halides with potassium aryltrifluoroborates has been shown to be effective. nih.gov

Reactants Catalyst System Product Yield
This compound, Arylboronic AcidPd(OAc)₂, Ligand, Base(R)-1-Benzyl-3-aryl-pyrrolidineVaries
Benzyl Bromide, Potassium PhenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂DiphenylmethaneGood

Data adapted from studies on similar benzyl halide systems. nih.govresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of the iodo-pyrrolidine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgyoutube.com This reaction typically proceeds with trans selectivity. organic-chemistry.org The intramolecular version of the Heck reaction is often more efficient and offers better control over regioselectivity and stereoselectivity. libretexts.org Nickel-catalyzed versions of Heck-type reactions have also been developed for benzyl chlorides, often proceeding at room temperature. nih.gov

Sonogashira Coupling: This reaction couples the iodo-pyrrolidine with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgorganic-chemistry.org It is a reliable method for the formation of C(sp³)–C(sp) bonds, leading to 3-alkynyl-pyrrolidine derivatives. libretexts.org Copper-free Sonogashira protocols have also been developed. libretexts.org

Negishi Coupling: The Negishi coupling employs an organozinc reagent as the coupling partner with the iodo-pyrrolidine, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and its ability to form C(sp³)–C(sp²), C(sp³)–C(sp³), and C(sp³)–C(sp) bonds. wikipedia.orgorganic-chemistry.org The reaction of organozinc reagents derived from α-amino acids with aryl bromides has been reported to give substituted phenylalanine derivatives. researchgate.net

Coupling Reaction Coupling Partner Catalyst System Bond Formed
Suzuki-MiyauraOrganoboron ReagentPalladium/BaseC(sp³)–C(sp²)
HeckAlkenePalladium/BaseC(sp³)–C(sp²)
SonogashiraTerminal AlkynePalladium/Copper/BaseC(sp³)–C(sp)
NegishiOrganozinc ReagentPalladium or NickelC(sp³)–C(sp²), C(sp³)–C(sp³)

Carbonylative and Aminocarbonylative Coupling Reactions

Palladium-catalyzed carbonylative couplings introduce a carbonyl group into the product. In the context of this compound, this would involve reacting the iodide with carbon monoxide and a suitable nucleophile. For example, a carbonylative Sonogashira reaction would involve an alkyne, carbon monoxide, and the iodo-pyrrolidine to yield a pyrrolidinyl-alkynyl ketone. organic-chemistry.orgnih.gov Aminocarbonylative couplings would similarly introduce a carboxamide functionality by using an amine as the nucleophile.

Formation and Reactivity of Organometallic Species (e.g., Grignard, Organolithium, Organozinc)

The carbon-iodine bond can be converted into a carbon-metal bond, generating highly reactive organometallic intermediates.

Grignard Reagents: Treatment of this compound with magnesium metal would form the corresponding Grignard reagent, (R)-1-benzyl-pyrrolidin-3-ylmagnesium iodide. wikipedia.orglibretexts.org These reagents are strong nucleophiles and bases, reacting with a wide range of electrophiles such as aldehydes, ketones, and esters. libretexts.orgmasterorganicchemistry.comlibretexts.org

Organolithium Reagents: Reaction with lithium metal can generate the organolithium species, (R)-1-benzyl-pyrrolidin-3-yllithium. sigmaaldrich.commasterorganicchemistry.com Organolithium reagents are generally more reactive and basic than their Grignard counterparts. libretexts.orgwikipedia.org They are used in similar nucleophilic addition and substitution reactions. wikipedia.org

Organozinc Reagents: Organozinc reagents can be prepared from the iodo-pyrrolidine, often through transmetalation from an organolithium or Grignard reagent, or by direct reaction with activated zinc (Rieke® Zinc). sigmaaldrich.com These reagents are less reactive than Grignard and organolithium reagents, which allows for greater functional group tolerance, particularly in cross-coupling reactions like the Negishi coupling. sigmaaldrich.com

Organometallic Reagent Metal Preparation Key Reactivity
Grignard ReagentMagnesiumReaction with Mg metalStrong Nucleophile, Strong Base
Organolithium ReagentLithiumReaction with Li metalVery Strong Nucleophile, Very Strong Base
Organozinc ReagentZincDirect reaction with activated Zn or transmetalationModerate Nucleophile, High Functional Group Tolerance

Reductive Dehalogenation Mechanisms

Reductive dehalogenation removes the iodine atom and replaces it with a hydrogen atom. This can be achieved through various mechanisms. One common method involves the use of a reducing agent, such as a metal hydride or catalytic hydrogenation. Another pathway can occur as a side reaction in organometallic chemistry, for instance, through the protonolysis of a Grignard or organolithium intermediate by a proton source. libretexts.org In some cross-coupling reactions, reductive dehalogenation can also be an undesired side reaction. wikipedia.org

Transformations Involving the Pyrrolidine Ring Nitrogen

The nitrogen atom of the pyrrolidine ring is a secondary amine, conferring basicity and nucleophilicity to the molecule. nih.gov While the benzyl group is already present, this nitrogen can participate in further reactions, although this may sometimes require prior debenzylation. The nucleophilicity of the pyrrolidine nitrogen makes it a key site for substitutions. nih.gov For instance, the nitrogen can be acylated, alkylated, or participate in the formation of various functional groups like amides and carbamides. nih.gov

N-Functionalization Reactions (e.g., Alkylation, Acylation, Sulfonylation)

The secondary amine within the this compound structure is a nucleophilic center, readily undergoing a variety of N-functionalization reactions. These transformations are crucial for elaborating the core structure and introducing diverse functionalities.

N-Alkylation: The nitrogen atom can be alkylated using various alkyl halides. For instance, reactions with iodomethane, iodoethane, or benzyl bromide in the presence of a suitable base lead to the corresponding tertiary amines. rsc.org The choice of solvent is critical, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) often facilitating these reactions. rsc.org

N-Acylation: Acylation of the pyrrolidine nitrogen is a common strategy to introduce carbonyl functionalities. This is typically achieved using acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. These acylated derivatives are important intermediates in the synthesis of more complex molecules.

N-Sulfonylation: The introduction of a sulfonyl group onto the pyrrolidine nitrogen, typically using a sulfonyl chloride in the presence of a base, yields sulfonamides. This functionalization can alter the chemical and biological properties of the resulting molecule and is a key step in the synthesis of various pharmaceutical agents.

A summary of representative N-functionalization reactions is presented in the table below.

Reagent CategorySpecific Reagent ExampleProduct Type
Alkyl HalideIodomethaneN-Methylated Pyrrolidine
Alkyl HalideIodoethaneN-Ethylated Pyrrolidine
Alkyl HalideBenzyl BromideN,N-Dibenzylated Pyrrolidine
Acyl HalideAcetyl ChlorideN-Acetylated Pyrrolidine
Sulfonyl Halidep-Toluenesulfonyl ChlorideN-Tosyl-pyrrolidine

Benzyl Group Deprotection Methodologies

The N-benzyl group in this compound often serves as a protecting group for the nitrogen atom. Its removal is a critical step in many synthetic sequences, allowing for further functionalization at the nitrogen.

Catalytic Hydrogenation: A widely employed method for N-debenzylation is catalytic hydrogenation. google.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com The reaction conditions, such as temperature and pressure, can be optimized to achieve efficient cleavage of the C-N bond. For example, hydrogenation at 60°C has been utilized for deprotection. google.com

Acid-Mediated Deprotection: In some cases, acidic conditions can be used to remove the benzyl group. For instance, treatment with trifluoroacetic acid (TFA), often in the presence of a scavenger like thioanisole, can effect debenzylation. jst.go.jp This method is particularly useful when other functional groups in the molecule are sensitive to hydrogenation.

Deprotection MethodReagentsKey Features
Catalytic HydrogenationH₂, Pd/CMild conditions, high efficiency. google.com
AcidolysisTrifluoroacetic Acid (TFA), ThioanisoleUseful for substrates sensitive to hydrogenation. jst.go.jp

Stereochemical Course of Reactions

The stereochemistry of reactions involving the chiral center at the C3 position of this compound is of paramount importance for its application in asymmetric synthesis.

Diastereoselectivity and Enantioselectivity in Subsequent Synthetic Steps

The inherent chirality of the this compound scaffold can influence the stereochemical outcome of subsequent reactions at other positions in the molecule. This substrate control can lead to high levels of diastereoselectivity in the formation of new stereocenters. For example, in [3+2] cycloaddition reactions involving azomethine ylides derived from related chiral pyrrolidine systems, high diastereoselectivity has been observed. ua.es The steric bulk of the N-benzyl group and the stereochemistry at C3 can effectively direct the approach of incoming reagents, leading to the preferential formation of one diastereomer over the other.

Detailed Mechanistic Studies of Key Transformation Pathways

Understanding the reaction mechanisms is crucial for predicting and controlling the outcome of transformations involving this compound.

Iodocyclization Reactions: In related systems, the iodine atom can participate in intramolecular cyclization reactions. For example, the NIS-mediated iodocyclization of a similar acyclic precursor was found to unexpectedly form a 1,3-imino-heptitol derivative, highlighting the complex reaction pathways that can be initiated by the iodo group. nih.gov

Radical Reactions: The carbon-iodine bond can also undergo homolytic cleavage to generate a radical intermediate. For instance, radical bromination of N-isopropyloxy-pyrrolidine with NBS/AIBN has been reported, suggesting that similar radical-mediated functionalizations could be possible with this compound under appropriate conditions. nih.gov

Further mechanistic investigations, including computational studies, are valuable for elucidating the transition states and intermediates involved in these transformations, thereby enabling the rational design of new synthetic methodologies. ua.es

Advanced Structural Elucidation and Stereochemical Analysis of R 1 Benzyl 3 Iodo Pyrrolidine

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. For (R)-1-benzyl-3-iodo-pyrrolidine, Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be powerful tools for unequivocally determining its absolute configuration.

VCD spectroscopy, the infrared counterpart to ECD, measures the differential absorption of left and right circularly polarized infrared radiation. This technique provides stereochemical information based on the vibrational modes of the molecule. The VCD spectrum of this compound would exhibit signals corresponding to the stretching and bending vibrations of its constituent bonds, with the sign of the VCD bands being indicative of the absolute configuration. Computational modeling would be essential to predict the theoretical ECD and VCD spectra for the (R)-enantiomer and compare them with experimental data for definitive assignment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the connectivity and stereochemistry of organic molecules in solution. For this compound, a suite of one- and two-dimensional NMR experiments would be employed.

A combination of 2D NMR experiments would be crucial for the complete assignment of proton (¹H) and carbon (¹³C) signals and for deducing the relative stereochemistry and through-space interactions.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, establishing the connectivity of the pyrrolidine (B122466) ring and the benzyl (B1604629) group. For instance, it would show correlations between the proton at the iodinated carbon (H3) and the adjacent methylene (B1212753) protons (H2 and H4).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the unambiguous assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key technique for determining stereochemistry and conformation in solution. For this compound, NOESY would reveal through-space proximities between protons. For example, the observation of NOEs between the proton at C3 and specific protons on the pyrrolidine ring would help to define its relative orientation and the puckering of the ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on related structures.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
C2δ 2.5-3.0 (m)δ 55-60
C3δ 4.0-4.5 (m)δ 25-30
C4δ 2.0-2.5 (m)δ 30-35
C5δ 2.8-3.3 (m)δ 58-63
CH₂ (Benzyl)δ 3.5-4.0 (s)δ 55-60
Phenylδ 7.2-7.4 (m)δ 127-130 (aromatic CH), 135-140 (quaternary C)

The pyrrolidine ring is not planar and can undergo rapid conformational exchange. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at different temperatures, could provide insights into these processes. By analyzing changes in the lineshapes of the NMR signals with temperature, it would be possible to determine the energy barriers for conformational changes, such as ring puckering.

Single Crystal X-Ray Diffraction for Solid-State Structural Analysis

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles in the solid state. Obtaining a suitable single crystal of this compound would allow for its complete structural elucidation, including the absolute configuration (if a heavy atom like iodine is present, anomalous dispersion effects can be used for this purpose). The resulting crystal structure would provide a static picture of the molecule's conformation in the crystalline lattice, which can be compared with the dynamic information obtained from solution-state NMR studies.

A hypothetical table of crystallographic data is shown below.

Parameter Hypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.5
b (Å)12.8
c (Å)9.2
α (°)90
β (°)90
γ (°)90
Volume (ų)1234.5
Z4
Density (calculated) (g/cm³)1.55
R-factor< 0.05

Conformational Analysis of the Pyrrolidine Ring System

The puckering of the pyrrolidine ring can be described by two main envelope conformations (where one atom is out of the plane of the other four) or twist conformations (where two adjacent atoms are displaced on opposite sides of the plane defined by the other three). The specific puckering mode adopted by this compound would be influenced by the steric and electronic effects of the benzyl and iodo substituents.

Computational chemistry methods, in conjunction with experimental data from NMR and X-ray diffraction, would be employed to map the potential energy surface of the pyrrolidine ring. This would allow for the identification of the most stable conformations, the energy barriers between them, and the dynamics of their interconversion. For instance, the relative energies of the C3-endo and C3-exo puckered conformations (where the C3 atom is puckered towards or away from the benzyl group, respectively) could be calculated to understand the conformational preferences of the molecule.

Influence of Substituents on Ring Conformation and Stereoelectronic Effects

The conformational flexibility of the pyrrolidine ring is a well-established principle, primarily manifesting in two predominant low-energy conformations: the envelope (or C-exo/C-endo pucker) and the twist (or half-chair) forms. The introduction of substituents on the five-membered ring significantly influences the conformational equilibrium by introducing a variety of steric and stereoelectronic interactions. In the case of this compound, the N-benzyl and 3-iodo groups are the primary determinants of the ring's preferred conformation and electronic distribution.

The pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. nih.govresearchgate.net The two most common forms are the envelope, where one atom is out of the plane of the other four, and the twist, where two adjacent atoms are displaced on opposite sides of the plane formed by the other three. The energy barrier between these conformers is generally low, allowing for rapid interconversion at room temperature. However, substituents can stabilize one conformation over the others.

The N-benzyl group is sterically demanding. To minimize steric hindrance, this bulky group will preferentially occupy a pseudo-equatorial position relative to the average plane of the pyrrolidine ring. This preference can influence the puckering of the ring. For instance, in related N-benzyl substituted heterocyclic systems, the benzyl group has been observed to adopt positions that minimize steric clashes with other ring substituents. researchgate.netbohrium.comresearchgate.net

From a stereoelectronic standpoint, the highly electronegative iodine atom creates a polarized C-I bond, resulting in a low-lying antibonding orbital (σC-I). This creates the potential for a stabilizing hyperconjugative interaction with the nitrogen atom's lone pair of electrons (nN). This type of interaction is analogous to the well-documented anomeric effect observed in systems like fluorinated pyrrolidines. beilstein-journals.org For this nN → σC-I interaction to be maximal, the nitrogen lone pair and the C-I bond must be oriented in an anti-periplanar fashion. This requirement imposes significant constraints on the puckering of the pyrrolidine ring.

Considering the (R)-configuration at C3, the two primary envelope conformations would place the iodine in either a pseudo-axial or pseudo-equatorial position.

Pseudo-axial Iodo Group: In this conformation, the C-I bond is oriented anti-periplanar to the nitrogen lone pair, which would be in a pseudo-equatorial position. This arrangement would maximize the stabilizing nN → σ*C-I stereoelectronic interaction.

Pseudo-equatorial Iodo Group: This conformation would result in a gauche relationship between the nitrogen lone pair and the C-I bond, minimizing the potential for a stabilizing anomeric-type effect.

Therefore, it is anticipated that the conformation with a pseudo-axial iodine atom would be significantly stabilized by this stereoelectronic effect, potentially overriding unfavorable steric interactions. Computational studies on related 3-fluoropyrrolidines have shown that such anomeric effects can be a dominant factor in determining conformational preference. beilstein-journals.org

The following table summarizes the key substituents and their likely influence on the pyrrolidine ring conformation:

SubstituentPositionPrimary InfluenceLikely Conformational Consequence
BenzylN1Steric BulkPrefers a pseudo-equatorial orientation to minimize steric strain.
IodoC3Stereoelectronic (Anomeric-type effect) & StericFavors a pseudo-axial orientation to enable nN → σ*C-I interaction, potentially overriding steric considerations.

A comprehensive understanding of the conformational landscape would necessitate detailed spectroscopic analysis, such as variable-temperature NMR studies, and computational modeling to quantify the energetic differences between the possible envelope and twist conformations. rsc.org

Theoretical and Computational Studies of R 1 Benzyl 3 Iodo Pyrrolidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for exploring the properties of molecules like (R)-1-Benzyl-3-iodo-pyrrolidine. windows.net These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other associated properties.

Geometry Optimization and Electronic Structure Investigations

A foundational step in any computational study is to determine the molecule's most stable three-dimensional structure, known as its ground-state geometry. This is achieved through geometry optimization, a process that calculates the total energy of a given atomic arrangement and systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy.

For this compound, this optimization would likely be performed using a DFT method, such as the B3LYP functional, combined with a basis set like 6-31G* or a more advanced one like 6-311++G(d,p) to accurately account for the electrons, including those of the heavy iodine atom. arabjchem.orgnih.gov The resulting optimized structure provides key geometric parameters. While experimental data for this specific molecule is not available for direct comparison, the calculated values for similar structures have shown good correlation with experimental results obtained from techniques like X-ray crystallography. windows.net

Once optimized, the electronic structure can be analyzed. This includes mapping the electron density to understand charge distribution and identifying which parts of the molecule are electron-rich or electron-poor. The molecular electrostatic potential (MEP) surface is often calculated to visualize these characteristics, providing insight into how the molecule will interact with other chemical species.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated using DFT/B3LYP/6-31G)*

ParameterBond/AngleCalculated Value
Bond Lengths C-I~2.15 Å
C-N (pyrrolidine)~1.47 Å
N-CH₂ (benzyl)~1.46 Å
Bond Angles C-C-I~111.0°
C-N-C (pyrrolidine)~109.5°
Dihedral Angle H-C₃-C₂-H~-35.0° (puckering)

Note: These values are illustrative and based on typical results for similar organic halides and N-benzyl compounds.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the characterization and identification of compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR shielding tensors, which are then converted into chemical shifts (δ). nih.gov Calculations for this compound would predict the ¹H and ¹³C NMR spectra. These theoretical spectra can be compared with experimental data to confirm the structure. The accuracy of these predictions can be very high, often with mean absolute errors of less than 0.20 ppm for ¹H shifts, depending on the computational level and solvent model used. nih.gov

IR Frequencies: The vibrational frequencies of the molecule can also be computed. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. Each calculated frequency is associated with a specific vibrational mode, such as C-H stretching, C-N bending, or vibrations of the benzyl (B1604629) group. Theoretical IR spectra are invaluable for interpreting experimental spectra and assigning specific bands to molecular motions. nih.gov

Table 2: Illustrative Predicted Spectroscopic Data for this compound

SpectrumParameterPredicted ValueCorresponding Functional Group
¹³C NMR Chemical Shift (δ)~15-25 ppmC-I
Chemical Shift (δ)~127-138 ppmAromatic C (Benzyl)
¹H NMR Chemical Shift (δ)~4.0-4.5 ppmH-C-I
Chemical Shift (δ)~7.2-7.4 ppmAromatic H (Benzyl)
IR Frequency (cm⁻¹)~2850-3000 cm⁻¹C-H Stretch (Aliphatic/Aromatic)
Frequency (cm⁻¹)~500-600 cm⁻¹C-I Stretch

Note: These are representative values. Actual calculated values would depend on the specific computational method and basis set.

Frontier Molecular Orbital Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction in organic chemistry. arabjchem.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, the HOMO is expected to be located primarily on the pyrrolidine (B122466) nitrogen and potentially the iodine atom, representing the most available electrons for donation in a reaction (nucleophilic sites). The LUMO is anticipated to be centered on the antibonding σ* orbital of the C-I bond. This indicates that the carbon atom attached to the iodine is the most likely site for nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. windows.net

Table 3: Hypothetical Frontier Molecular Orbital Properties for this compound

PropertyCalculated Value (eV)Implication
E(HOMO) ~ -8.5 eVEnergy of the highest occupied molecular orbital
E(LUMO) ~ -0.5 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap ~ 8.0 eVIndicates moderate kinetic stability

Note: Values are illustrative and typical for similar organic molecules.

Reaction Mechanism Modeling

Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing insights that are often impossible to obtain through experiments alone. For this compound, a key reaction would be nucleophilic substitution at the carbon bearing the iodine atom.

Transition State Analysis and Energy Profile Calculations for Key Transformations

To model a reaction, such as the substitution of the iodo group by a nucleophile (e.g., hydroxide, cyanide), computational chemists locate the transition state (TS) structure. The TS is the highest energy point along the reaction coordinate, representing the energetic barrier that must be overcome for the reaction to proceed. nih.gov

Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are used to find the TS. Once located, frequency calculations are performed to confirm it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Solvation Effects on Reaction Rates and Stereoselectivity

Reactions are almost always performed in a solvent, which can have a profound impact on reaction rates and outcomes. nih.gov Computational models can account for these effects using either explicit or implicit solvation models.

Implicit Solvation Models: Models like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is more computationally intensive but allows for the modeling of specific interactions like hydrogen bonding between the solvent and the reacting species. libretexts.org

For the nucleophilic substitution of this compound, polar protic solvents (like water or methanol) would be expected to stabilize the transition state of an S_N1 reaction, lowering the activation barrier. libretexts.orgcsbsju.edu Conversely, polar aprotic solvents (like acetonitrile (B52724) or DMSO) might favor an S_N2 pathway. Computational modeling of solvation effects can quantify these preferences and help predict how changing the solvent will alter the reaction rate and potentially the stereochemical outcome. nih.gov

Conformational Energy Profiling and Potential Energy Surfaces

A potential energy surface (PES) provides a detailed map of the energy of a molecule as a function of its geometry. longdom.org For a molecule like this compound, the PES would be a multidimensional surface, with key coordinates being the bond lengths, bond angles, and dihedral angles that define the ring pucker and the orientation of the substituents. Computational methods, such as ab initio calculations and Density Functional Theory (DFT), are employed to calculate the energies of different conformations and map out the PES. nih.govacs.org

The relative energies of the various conformers, including the transition states that separate them, can be determined. For the pyrrolidine ring, the pseudorotational pathway describes the continuous interconversion between envelope and twist forms. The substituents will create specific energy minima along this pathway. For instance, the bulky benzyl and iodo groups will likely favor conformations that minimize steric hindrance. In related N-substituted pyrrolidines, computational studies have been used to analyze the minimum-energy conformers and their relative proportions. researchgate.net

A hypothetical conformational energy profile for this compound would likely show several low-energy conformations. The position of the iodine atom (axial vs. equatorial) and the orientation of the benzyl group would be critical factors. The table below illustrates a hypothetical and generalized representation of the relative energies for different puckered conformations of a substituted pyrrolidine, which would be determined through detailed computational analysis.

Hypothetical Relative Energies of Substituted Pyrrolidine Conformers

ConformationPuckering TypeSubstituent OrientationRelative Energy (kcal/mol)
1 Envelope (C_s)3-Iodo (Equatorial)0.0 (Reference)
2 Twist (C_2)3-Iodo (Pseudo-equatorial)0.8
3 Envelope (C_s)3-Iodo (Axial)2.5
4 Twist (C_2)3-Iodo (Pseudo-axial)3.1

Note: This table is a generalized representation and not based on actual experimental or computational data for this compound.

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

While conformational energy profiling provides a static picture of the energy landscape, molecular dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in a system, providing a trajectory that describes how the positions and velocities of the atoms evolve. This allows for the exploration of the conformational space and the observation of transitions between different energy minima on the potential energy surface.

For a molecule like this compound, an MD simulation would reveal the flexibility of the pyrrolidine ring and the accessible range of motion for the benzyl and iodo substituents. The simulation would show the molecule dynamically sampling various envelope and twist conformations. The frequency of transitions between different conformational states and the lifetime of each state can be quantified from the MD trajectory.

In studies of other benzyl-pyrrolidine derivatives, MD simulations have been utilized to understand the stability of ligand-protein complexes. acs.org For this compound, MD simulations could be used to study its behavior in different solvent environments, which can significantly influence conformational preferences. The analysis of the MD trajectory can provide information on key structural parameters, such as the distribution of dihedral angles defining the ring pucker and the orientation of the benzyl group relative to the pyrrolidine ring.

The following table presents a hypothetical summary of dynamic properties that could be extracted from an MD simulation of a substituted pyrrolidine.

Hypothetical Dynamic Properties from Molecular Dynamics Simulation

PropertyDescriptionSimulated Value
Ring Puckering Amplitude (q) A measure of the degree of puckering of the pyrrolidine ring.0.3 - 0.4 Å
Pseudorotation Phase Angle (φ) Describes the position along the pseudorotational itinerary.Samples multiple regions corresponding to stable and metastable conformers.
N-C (benzyl) Torsional Angle (χ) The dihedral angle defining the orientation of the benzyl group.Shows preference for specific rotameric states to minimize steric clashes.
Conformational Transition Rate The frequency of interconversion between major conformational states.10^9 - 10^11 s^-1

Note: This table is a generalized representation and not based on actual experimental or computational data for this compound.

Applications of R 1 Benzyl 3 Iodo Pyrrolidine in Advanced Organic Synthesis

As a Chiral Building Block for the Construction of Complex Organic Molecules

The inherent chirality of (R)-1-Benzyl-3-iodo-pyrrolidine makes it an attractive starting material for the synthesis of enantiomerically pure organic compounds. The pyrrolidine (B122466) ring is a prevalent motif in numerous natural products and pharmaceuticals, and the ability to introduce this core structure with a defined stereochemistry is of paramount importance.

Precursor to Diverse Chiral Amines and Heterocyclic Systems

The carbon-iodine bond at the C3 position of this compound serves as a versatile handle for the introduction of various functional groups through nucleophilic substitution and coupling reactions. This reactivity allows for its conversion into a diverse range of chiral amines and more complex heterocyclic systems.

For instance, the displacement of the iodide with nitrogen-based nucleophiles, such as primary and secondary amines, provides a direct route to 3-amino-pyrrolidine derivatives. These resulting chiral diamines are valuable intermediates in their own right, often serving as key components in the synthesis of therapeutic agents and other functional molecules. The reaction conditions for such transformations can be tailored to achieve high yields and stereochemical fidelity.

Furthermore, the reactivity of the iodo-group can be harnessed in intramolecular reactions to construct fused or bridged heterocyclic systems. By tethering a nucleophilic group to the pyrrolidine nitrogen or another position on a substituent, subsequent cyclization involving the C3-position can lead to the formation of novel bicyclic and polycyclic scaffolds with controlled stereochemistry.

Starting MaterialReagentProductApplication
This compoundPrimary/Secondary Amine(R)-1-Benzyl-3-amino-pyrrolidine derivativePrecursor to chiral diamines and bioactive molecules
This compoundTethered NucleophileFused/Bridged HeterocycleConstruction of complex polycyclic systems

Utilization in the Synthesis of Chiral Ligands for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. The pyrrolidine scaffold, particularly when functionalized, is a common feature in many successful ligand classes. This compound can be elaborated into a variety of chiral ligands by introducing coordinating groups through reactions at the C3 position.

For example, the iodide can be displaced by phosphine-containing nucleophiles to generate chiral phosphine (B1218219) ligands. These ligands, in turn, can be complexed with transition metals to create catalysts for a range of enantioselective transformations, including hydrogenation, hydroformylation, and cross-coupling reactions. The stereochemistry of the pyrrolidine ring plays a crucial role in inducing asymmetry in the catalytic process, leading to the preferential formation of one enantiomer of the product. The benzyl (B1604629) group on the nitrogen can be retained or removed and replaced with other substituents to fine-tune the steric and electronic properties of the resulting ligand.

In Stereoselective Construction of Multicyclic and Spiro Systems

The rigid, chiral framework of this compound makes it an excellent starting point for the stereoselective synthesis of more intricate molecular architectures, such as multicyclic and spirocyclic systems.

Annulation Reactions Involving the Pyrrolidine Ring

Annulation reactions, which involve the formation of a new ring fused to an existing one, can be effectively applied to derivatives of this compound. The reactivity of the C-I bond can be exploited in various cyclization strategies. For instance, after conversion of the iodo-group to a more reactive functionality like a vinyl or alkynyl group, intramolecular Heck or other transition-metal-catalyzed cyclizations can be employed to construct fused ring systems.

Moreover, the pyrrolidine ring itself can participate in cycloaddition reactions. For example, after appropriate functionalization, it can act as a dipolarophile or a component in other pericyclic reactions, leading to the formation of complex polycyclic structures with a high degree of stereocontrol. Research into substrate-controlled regiodivergent annulation protocols for related 2,3-dioxopyrrolidines highlights the potential for complex annulations involving the pyrrolidine core. nih.gov

Reaction TypeReactant Derived from this compoundResulting Structure
Intramolecular Heck Reaction3-Vinyl or 3-Alkynyl-pyrrolidine derivativeFused bicyclic system
Cycloaddition ReactionFunctionalized pyrrolidine derivativePolycyclic system

Ring Expansion and Contraction Methodologies

While less common, methodologies for the ring expansion or contraction of the pyrrolidine ring derived from this compound can provide access to other important heterocyclic systems, such as chiral piperidines or azetidines. These transformations often involve complex multi-step sequences, for example, involving cleavage of a C-C bond within the pyrrolidine ring followed by recyclization. The stereocenter at the C3-position can serve to direct the stereochemical outcome of these rearrangements, affording enantiomerically enriched larger or smaller ring systems.

Role in Target-Oriented Synthesis of Advanced Synthetic Intermediates

This compound is a valuable starting material in the target-oriented synthesis of advanced synthetic intermediates, which are themselves precursors to complex final targets such as natural products or pharmaceuticals. The ability to introduce a chiral pyrrolidine unit early in a synthetic sequence and then elaborate it as needed is a powerful strategy.

For example, the iodo-substituent can be transformed into a variety of other functional groups, including but not limited to, amines, alcohols, thiols, and carbon-based substituents via coupling reactions (e.g., Suzuki, Sonogashira, or Negishi coupling). This functional group diversity allows for the synthesis of a wide range of advanced intermediates that can be carried forward in a multi-step synthesis. The benzyl group serves as a reliable protecting group for the nitrogen atom throughout these transformations and can be readily removed under standard hydrogenolysis conditions at a later stage of the synthesis to reveal the free secondary amine for further functionalization.

The use of closely related N-benzyl-3-halopyrrolidine derivatives in the synthesis of complex heterocyclic systems and as precursors for chiral ligands underscores the synthetic potential of this class of compounds in preparing advanced intermediates for drug discovery and development.

Development of Methodologies for Diverse Functionalization at the Iodinated Position

The carbon-iodine bond at the C3 position of this compound is a versatile functional group handle for the introduction of a wide range of substituents. The development of methodologies for the stereoretentive or stereoinvertive functionalization of this center is of paramount importance for the synthesis of enantiopure 3-substituted pyrrolidines. Key to these transformations is the application of palladium-catalyzed cross-coupling reactions, which have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide, stands as a powerful tool for the formation of carbon-carbon bonds. While widely applied to aryl and vinyl halides, its use with alkyl halides like this compound has been explored to introduce aryl and vinyl groups at the C3 position. The success of these reactions is highly dependent on the choice of catalyst, ligand, and base to overcome the challenges associated with the C(sp³)-I bond activation.

Detailed research findings on the Suzuki-Miyaura coupling of this compound are crucial for understanding the scope and limitations of this methodology. The following table summarizes typical reaction conditions and outcomes for the synthesis of 3-arylpyrrolidines.

Aryl Boronic AcidCatalystLigandBaseSolventTemp (°C)Yield (%)Ref.
Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O100Data not availableN/A
4-Methoxyphenylboronic acidPd₂(dba)₃XPhosCs₂CO₃Dioxane90Data not availableN/A
3-Fluorophenylboronic acidPdCl₂(dppf)-Na₂CO₃DME/H₂O80Data not availableN/A
Data not available : Specific experimental data for the Suzuki-Miyaura coupling of this compound with the listed reagents were not found in the searched literature. The presented conditions are representative of Suzuki-Miyaura couplings of alkyl halides.

Sonogashira Coupling for the Introduction of Alkynyl Groups

The Sonogashira coupling reaction, which involves the palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an organic halide, is the premier method for the synthesis of substituted alkynes. The introduction of an alkynyl moiety at the C3 position of the pyrrolidine ring opens up avenues for further transformations, such as click chemistry or the synthesis of complex natural product analogs. The reaction conditions must be carefully optimized to ensure efficient coupling and prevent side reactions.

The table below outlines representative conditions for the Sonogashira coupling of this compound with various terminal alkynes.

Terminal AlkynePd CatalystCu Co-catalystBaseSolventTemp (°C)Yield (%)Ref.
PhenylacetylenePd(PPh₃)₄CuIEt₃NTHF60Data not availableN/A
TrimethylsilylacetylenePdCl₂(PPh₃)₂CuIi-Pr₂NEtDMF70Data not availableN/A
1-HeptynePd(OAc)₂CuIPiperidineToluene80Data not availableN/A
Data not available : Specific experimental data for the Sonogashira coupling of this compound with the listed reagents were not found in the searched literature. The presented conditions are representative of Sonogashira couplings of alkyl halides.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become indispensable for the formation of carbon-nitrogen bonds. Applying this methodology to this compound allows for the direct introduction of primary and secondary amines, leading to the synthesis of chiral 3-aminopyrrolidine (B1265635) derivatives. These products are valuable building blocks for the synthesis of aza-heterocycles and other nitrogen-containing compounds of pharmaceutical interest.

The following table presents typical conditions for the Buchwald-Hartwig amination of this compound.

AmineCatalystLigandBaseSolventTemp (°C)Yield (%)Ref.
AnilinePd₂(dba)₃BINAPNaOt-BuToluene100Data not availableN/A
MorpholinePd(OAc)₂RuPhosK₃PO₄Dioxane90Data not availableN/A
BenzylaminePdCl(allyl)(dppf)-LiHMDSTHF80Data not availableN/A
Data not available : Specific experimental data for the Buchwald-Hartwig amination of this compound with the listed amines were not found in the searched literature. The presented conditions are representative of Buchwald-Hartwig aminations of alkyl halides.

The development of these and other functionalization methodologies for this compound continues to be an active area of research. The ability to stereoselectively introduce a wide variety of functional groups at the C3 position is critical for the advancement of drug discovery and the synthesis of complex molecular architectures. Future work will likely focus on expanding the substrate scope, improving reaction efficiency, and developing more sustainable and cost-effective catalytic systems.

Analytical Method Development for Research Applications of R 1 Benzyl 3 Iodo Pyrrolidine

Chiral Chromatography (High-Performance Liquid Chromatography, Gas Chromatography) for Enantiomeric Purity and Separation

The separation of enantiomers is a critical step in the synthesis and application of chiral molecules. researchgate.netrsc.org For pyrrolidine (B122466) derivatives, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for determining enantiomeric purity and achieving separation.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for the separation of enantiomers. This technique often employs chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times. For instance, the enantiomeric purity of chiral pyrrolidine derivatives has been successfully determined using a Daicel Chiralpak AD column. nih.gov The choice of mobile phase, typically a mixture of solvents like hexane (B92381) and isopropanol, is optimized to achieve the best separation. A study on (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol reported an assay of ≥97.0% for the sum of enantiomers as determined by HPLC. sigmaaldrich.com For compounds like 1-Benzyl-3-pyrrolidone, a reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile (B52724), water, and phosphoric acid has been developed. sielc.com For mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid. sielc.com

Gas Chromatography (GC): GC is another effective technique for the separation of volatile chiral compounds. Similar to HPLC, chiral GC columns with specialized stationary phases are used to resolve enantiomers. The derivatization of fatty acids with pyrrolidide has been shown to produce compounds that can be effectively resolved on capillary GC columns. nih.gov While direct GC analysis of (R)-1-Benzyl-3-iodo-pyrrolidine might be challenging due to its polarity and thermal stability, derivatization can be a viable strategy.

Table 1: Chiral Chromatography Parameters for Pyrrolidine Derivatives

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Stationary Phase Chiral Stationary Phases (e.g., Daicel Chiralpak AD) nih.govChiral Capillary Columns
Mobile Phase/Carrier Gas Hexane/Isopropanol mixtures nih.govInert gases (e.g., Helium, Nitrogen)
Detection UV, Diode Array Detector (DAD)Flame Ionization Detector (FID), Mass Spectrometry (MS)
Application Enantiomeric purity determination, preparative separation nih.govsielc.comSeparation of volatile derivatives nih.gov

Advanced Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry, MS/MS) for Structural Confirmation and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and impurity profiling of organic compounds. numberanalytics.com Advanced MS techniques offer high sensitivity and specificity, which are crucial for the analysis of complex samples. chromatographyonline.comnumberanalytics.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. This is particularly useful for confirming the structure of this compound and distinguishing it from potential isomers or impurities with the same nominal mass. For instance, HRMS has been used to characterize various pyrrolidine derivatives. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with MS is a powerful combination for separating and identifying components in a mixture. chromatographyonline.com GC-MS has been effectively used for the analysis of pyrrolidide derivatives of fatty acids, where the mass spectra help in identifying the structure of the separated compounds. nih.gov

Table 2: Mass Spectrometry Data for Pyrrolidine and Related Structures

CompoundMolecular FormulaKey Fragmentation Ions (Hypothetical for the title compound)Reference
This compoundC11H14IN[M-I]+, [M-CH2Ph]+, C7H7+ (benzyl cation)N/A
PyrrolidineC4H9Nm/z 70, 43, 28 nist.gov
1-Benzyl-3-pyrrolidinoneC11H13NO[M]+, fragments corresponding to the benzyl (B1604629) and pyrrolidinone moieties chemicalbook.com

Spectrophotometric Methods (e.g., UV-Vis, IR) for Reaction Monitoring and Quantification in Research Studies

Spectrophotometric methods are valuable for real-time reaction monitoring and quantification due to their simplicity and non-destructive nature. iajps.com

UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. Compounds containing chromophores, such as the phenyl group in this compound, will exhibit characteristic UV absorption maxima. This property can be exploited to monitor the progress of reactions involving this compound, for example, by observing the change in absorbance at a specific wavelength. iajps.com Derivative UV spectroscopy can be employed to enhance the resolution of overlapping spectral bands, which is particularly useful in complex reaction mixtures. researchgate.netresearchgate.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for C-H (aromatic and aliphatic), C-N, and C-I stretching and bending vibrations. In situ IR spectroscopy, such as ReactIR, can be a powerful tool for monitoring the formation and consumption of reactants, intermediates, and products in real-time during a synthesis. acs.org

Table 3: Spectroscopic Data for Pyrrolidine Derivatives

TechniqueWavelength/Wavenumber RangeApplicationKey Features
UV-Vis Spectroscopy 200-400 nmQuantification, Reaction MonitoringAbsorption bands related to the benzyl group iajps.com
IR Spectroscopy 4000-400 cm⁻¹Functional Group Identification, Reaction MonitoringC-H, C-N, C-I stretching and bending vibrations acs.org

NMR-Based Methods for Quantitative Analysis and Purity Assessment in Synthetic Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and purity.

Quantitative NMR (qNMR): qNMR has emerged as a powerful primary method for determining the purity and concentration of chemical compounds, including pharmaceutical intermediates. bruker.comnih.govnih.govox.ac.uk This technique relies on the principle that the integrated signal intensity of a nucleus is directly proportional to the number of nuclei contributing to that signal. By using a certified internal standard of known purity and concentration, the absolute purity of a sample can be accurately determined. acs.orgnih.gov The advantages of qNMR include its non-destructive nature, speed, and the fact that a single certified reference standard can be used for multiple analytes. nih.govnih.gov

For this compound, a qNMR experiment would involve dissolving a precisely weighed amount of the sample and an internal standard (e.g., maleic anhydride, dimethyl sulfone) in a suitable deuterated solvent. The ¹H NMR spectrum would then be acquired under conditions that ensure full relaxation of all signals. The purity is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard. ox.ac.ukacs.org

Purity Assessment: Besides quantitative analysis, ¹H and ¹³C NMR are routinely used to confirm the structure and assess the purity of synthetic compounds. rsc.orgrsc.orgresearchgate.netrsc.org The chemical shifts and coupling constants in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a unique fingerprint of the molecule. For instance, the ¹H NMR spectrum of the related compound 1-Benzyl-3-pyrrolidinone shows characteristic signals for the benzyl and pyrrolidinone protons. chemicalbook.com Similarly, the NMR spectra of this compound would reveal the presence of the benzyl group and the pyrrolidine ring, with the chemical shift of the proton at the iodine-bearing carbon being a key diagnostic signal. The presence of impurities would be indicated by extra signals in the spectrum. Chiral solvating agents can also be used in NMR to determine the enantiomeric excess of chiral pyrrolidines. researchgate.net

Table 4: Representative ¹H NMR Data for a Related Pyrrolidine Structure

CompoundSolventChemical Shifts (δ, ppm) and MultiplicityReference
1-Ethyl-3-pyrrolidinolCDCl₃4.33 (m, 1H), 2.79 (m, 1H), 2.63 (m, 1H), 2.58 (m, 1H), 2.49 (q, 2H), 2.37 (m, 1H), 2.17 (m, 1H), 1.71 (m, 1H), 1.11 (t, 3H) chemicalbook.com

Q & A

Q. What are the common synthetic routes for (R)-1-Benzyl-3-iodo-pyrrolidine?

The synthesis typically involves iodination of a pyrrolidine precursor. A key step is the stereoselective introduction of iodine at the 3-position using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS). Chiral resolution via chiral HPLC or enzymatic methods ensures enantiomeric purity of the (R)-configuration. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization .

Q. How is the stereochemical configuration of this compound confirmed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute configuration determination. For example, (3S,4S)-1-Benzylpyrrolidine-3,4-diol was resolved using SC-XRD (R factor = 0.032), highlighting the method’s precision . Chiral derivatization agents (e.g., Mosher’s acid) combined with 1H^{1}\text{H} or 19F^{19}\text{F} NMR can also validate enantiopurity .

Q. What spectroscopic techniques are used for structural characterization?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituents and confirm regiochemistry. Diastereotopic protons on the pyrrolidine ring may show splitting in 1H^{1}\text{H} NMR .
  • IR : Confirms functional groups (e.g., C-I stretch at ~500 cm1^{-1}) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (C11_{11}H13_{13}NI) .

Q. Why is the pyrrolidine scaffold significant in medicinal chemistry?

Pyrrolidine’s rigid, five-membered ring enhances binding affinity to biological targets. The (R)-configuration at C3 ensures optimal spatial orientation for interactions with enzymes or receptors, as seen in analogous compounds like (3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride, which shows activity in receptor-binding assays .

Advanced Research Questions

Q. How can contradictory NMR data for this compound be resolved?

Discrepancies in chemical shifts may arise from dynamic effects (e.g., ring puckering) or solvent polarity. Variable-temperature NMR can distinguish between static and dynamic diastereotopy. For example, broadening of peaks at low temperatures indicates conformational exchange . SC-XRD provides complementary structural data to resolve ambiguities .

Q. What strategies optimize the yield of this compound during synthesis?

  • Catalysis : Use chiral catalysts (e.g., BINOL-derived phosphates) to enhance enantioselectivity.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states in iodination .
  • Purification : Flash chromatography with silica gel or reverse-phase HPLC improves purity (>95%) .

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

The C-I bond serves as a handle for Suzuki-Miyaura or Ullmann couplings. For instance, analogs like Benzyl 2-(2-(methylthio)pyridin-3-yl)pyrrolidine-1-carboxylate were synthesized via palladium-catalyzed cross-coupling, with iodine acting as a leaving group . Kinetic studies show that electron-withdrawing groups (e.g., benzyl) accelerate oxidative addition .

Q. What computational methods predict the bioactivity of this compound?

Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict binding sites. Molecular docking (e.g., AutoDock Vina) simulates interactions with targets like G protein-coupled receptors (GPCRs). Pharmacophore modeling aligns the compound’s iodine and benzyl groups with known active sites .

Q. How is in vivo metabolic stability assessed for this compound?

  • Microsomal assays : Incubate with liver microsomes to measure half-life (t1/2_{1/2}).
  • Mass spectrometry : Identify metabolites (e.g., deiodinated or oxidized products).
  • Pharmacokinetic studies : Administer radiolabeled 125I^{125}\text{I}-analogs in animal models to track distribution .

Q. What are the challenges in scaling up synthesis while maintaining enantiopurity?

Racemization risks increase at higher temperatures. Strategies include:

  • Low-temperature iodination (<0°C).
  • Enzymatic resolution : Lipases selectively hydrolyze undesired enantiomers .
  • Continuous flow reactors : Improve heat/mass transfer for consistent stereocontrol .

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